molecular formula C31H29BO2 B2813995 2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1644466-71-6

2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2813995
CAS No.: 1644466-71-6
M. Wt: 444.38
InChI Key: XYVQZTRPJLVQRI-UHFFFAOYSA-N
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Description

2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative of 9,9-diphenylfluorene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-diphenylfluorene with boronic acid derivatives. One common method includes the use of n-butyllithium and trimethyl borate in tetrahydrofuran (THF) at low temperatures, followed by the addition of hydrogen chloride to yield the desired boronic ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed

The major products formed from these reactions include various boronic acids, boronates, and substituted fluorene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of its boronic ester group with various molecular targets. This interaction can lead to the formation of stable complexes with diols and other nucleophiles, influencing biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9,9-Diphenyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which imparts distinct chemical reactivity and potential for forming stable complexes with various nucleophiles. This makes it particularly valuable in synthetic chemistry and materials science.

Properties

IUPAC Name

2-(9,9-diphenylfluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-19-20-28-26(21-24)25-17-11-12-18-27(25)31(28,22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVQZTRPJLVQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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